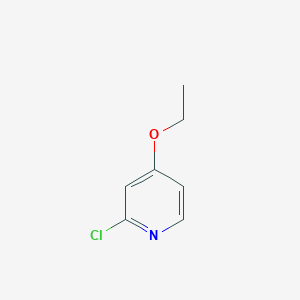

2-Chloro-4-ethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHQTZYEMRJMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355775 | |

| Record name | 2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-50-9 | |

| Record name | 2-chloro-4-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-ethoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Topic: 2-Chloro-4-ethoxypyridine CAS Number: 52311-50-9

This technical document provides an in-depth overview of this compound, a key heterocyclic building block for organic synthesis. It details the compound's physicochemical properties, a robust experimental protocol for its synthesis, and its significant role as a versatile intermediate in the fields of medicinal chemistry and drug development. The strategic position of the chloro and ethoxy groups on the pyridine ring allows for diverse functionalization, making it a valuable scaffold for creating novel molecular architectures.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While some physical properties are not extensively documented in publicly available literature, key data has been compiled below. The compound is noted to be a solid upon synthesis and isolation.[1]

| Property | Value | Source(s) |

| CAS Number | 52311-50-9 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Physical State | Solid | [1] |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available |

Experimental Protocols: Synthesis

A common and effective method for the preparation of this compound is via the nucleophilic aromatic substitution of 2-chloro-4-nitropyridine with sodium ethoxide. This procedure offers a high yield and a straightforward work-up.[1]

Reaction: Nucleophilic Aromatic Substitution Starting Material: 2-chloro-4-nitropyridine Reagent: Sodium ethoxide Solvent: Tetrahydrofuran (THF)

Detailed Methodology:

-

Preparation: A solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in tetrahydrofuran (2 L) is prepared.

-

Reaction Initiation: The solution is slowly added to sodium ethoxide (109.45 g, 1610 mmol) at a controlled temperature of 0 °C.

-

Reaction Progression: The reaction mixture is then warmed to 25°C and stirred for 12 hours.

-

Monitoring: The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) and Thin-Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate = 5:1, where the product has an Rf value of 0.6.

-

Work-up:

-

Upon completion, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure to remove the majority of the solvent.

-

The resulting residue is extracted three times with ethyl acetate (800 mL per extraction).

-

The combined organic layers are washed with a saturated sodium chloride solution (1 L).

-

The organic layer is then dried over anhydrous sodium sulfate.

-

-

Isolation: The solvent is removed by concentration to yield this compound as a solid (157 g, 1.0 mol), achieving a 92% yield.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-chloro-4-nitropyridine.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. The 2-chloro-4-alkoxypyridine motif, including the ethoxy derivative, is a particularly valuable intermediate for several key reasons:

-

Orthogonal Reactivity: The chlorine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.

-

Modulation of Properties: The ethoxy group at the 4-position is an electron-donating group that can influence the electronic properties of the pyridine ring and the reactivity of the chlorine atom. It also impacts the lipophilicity and metabolic stability of the final molecule, which are critical parameters in drug design.

This dual functionality makes this compound a versatile building block for constructing libraries of complex molecules. These libraries can then be screened for biological activity against various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. While specific examples of marketed drugs derived directly from this compound are not prominent, its structural analogues are widely used, highlighting its potential in the drug discovery pipeline.

Logical Role in Drug Discovery Pipeline

The diagram below illustrates the logical flow of how this compound serves as a foundational intermediate in the development of new chemical entities.

Caption: Role of this compound as a versatile intermediate.

References

2-Chloro-4-ethoxypyridine: A Technical Guide for Scientific Professionals

Introduction

2-Chloro-4-ethoxypyridine is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a reactive chlorine atom at the 2-position and an ethoxy group at the 4-position of the pyridine ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The pyridine scaffold is a common motif in many biologically active compounds, and the specific substitution pattern of this compound allows for targeted modifications and the introduction of diverse functional groups. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and analytical methodologies related to this compound.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 52311-50-9 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.6 g/mol | [1] |

| Boiling Point | 230.9°C at 760 mmHg | [2] |

| Density | 1.166 g/cm³ | [2] |

| Melting Point | Not available | [2] |

| Solubility | Not available | [2] |

| SMILES | CCOc1ccnc(Cl)c1 | [1] |

| InChIKey | OFHQTZYEMRJMCT-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following table summarizes the available spectroscopic data for this compound.

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CD₃OD) | δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H) |

| Mass Spectrometry (ESI-LCMS) | m/z 158 [M+H]⁺ |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of the nitro group in 2-chloro-4-nitropyridine with ethoxide.

Caption: Synthesis of this compound.

Experimental Protocol: A Representative Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented, the following procedure, adapted from the synthesis of similar pyridine derivatives, provides a representative methodology for its preparation.

Materials:

-

2-chloro-4-nitropyridine

-

Sodium ethoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-chloro-4-nitropyridine (1.0 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

The solution is cooled to 0°C using an ice bath.

-

Sodium ethoxide (1.5 eq) is added portion-wise to the cooled solution, ensuring the temperature remains at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (25°C) and stirred for 12 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure to remove the majority of the THF.

-

The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

Analytical Workflow

The characterization and quality control of synthesized this compound would typically follow a standard analytical workflow to confirm its identity and purity.

Caption: General analytical workflow for chemical characterization.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Reactivity and Applications

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity makes this compound a useful intermediate in the synthesis of various substituted pyridines, which are prevalent in many pharmaceutical and agrochemical compounds. The ethoxy group at the 4-position can also be modified, although it is generally less reactive than the 2-chloro substituent.

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and does not constitute a comprehensive safety or handling guide. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

A Technical Guide to 2-Chloro-4-ethoxypyridine for Researchers and Drug Development Professionals

An In-depth Overview of its Chemical Properties, Synthesis, and Potential Applications in Medicinal Chemistry

Introduction

2-Chloro-4-ethoxypyridine is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The unique arrangement of a chlorine atom and an ethoxy group on the pyridine ring provides multiple reactive sites for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties of this compound, its synthesis, and explores its potential applications in drug discovery by drawing parallels with structurally similar compounds.

Core Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 157.6 g/mol | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| CAS Number | 52311-50-9 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOc1ccnc(Cl)c1 | [1] |

| InChIKey | OFHQTZYEMRJMCT-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a nitro group with an ethoxy group, followed by the reduction of the nitro group and subsequent diazotization and chlorination. A representative experimental protocol is detailed below.

Materials:

-

2-Chloro-4-nitropyridine

-

Sodium ethoxide

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in THF (2 L) is prepared.

-

The solution is slowly added to sodium ethoxide (109.45 g, 1610 mmol) at 0 °C.

-

The reaction mixture is then stirred at 25°C for 12 hours.

-

The completion of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) and Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5:1), with an expected Rf value of 0.6.

-

After the reaction is complete, the mixture is filtered.

-

The filtrate is concentrated under reduced pressure to remove the majority of the solvent.

-

The resulting residue is extracted with ethyl acetate (800 mL x 3).

-

The combined organic layer is washed with a saturated sodium chloride solution (1 L).

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is concentrated to yield this compound as a solid. This procedure has been reported to yield 157 g (1.0 mol, 92% yield) of the final product.

Characterization:

-

¹H NMR (400 MHz, CD₃OD) δ: 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H).

-

ESI-LCMS m/z: 158 ([M+H]⁺).

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of substituted chloropyridines serves as a crucial scaffold in medicinal chemistry. These compounds are key intermediates in the synthesis of a wide range of biologically active molecules.

Structurally related compounds, such as 2-chloro-4-methoxypyridine, are utilized in the development of pharmaceuticals, including anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and fungicides. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the alkoxy group at the 4-position can influence the electronic properties and solubility of the molecule.

Given these precedents, this compound is a promising starting material for the synthesis of novel compounds that could be screened for a variety of biological targets. Its utility in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, further expands the diversity of molecules that can be generated.

Visualizations

Logical Workflow for Synthesis and Screening

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent use in the generation and screening of a chemical library for potential drug candidates.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Conclusion

This compound is a readily synthesizable chemical intermediate with significant potential for applications in drug discovery and development. Its molecular structure offers multiple avenues for chemical modification, enabling the creation of diverse libraries of novel compounds. While direct biological data for this specific molecule is sparse, the established importance of the chloropyridine scaffold in medicinal chemistry suggests that this compound is a valuable tool for researchers seeking to develop new therapeutic agents. Further investigation into the biological activities of its derivatives is warranted.

References

Spectroscopic Profile of 2-Chloro-4-ethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of 2-Chloro-4-ethoxypyridine. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopy. Furthermore, this guide outlines comprehensive, generalized experimental protocols for acquiring such spectroscopic data for a substituted pyridine derivative. A logical workflow for the spectroscopic analysis of an organic compound is also presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar molecules such as 2-chloropyridine, 4-ethoxypyridine, and other substituted pyridines.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.2 | d | 5 - 6 |

| H-5 | 6.7 - 6.9 | dd | 5 - 6, 2 - 3 |

| H-3 | 6.6 - 6.8 | d | 2 - 3 |

| -OCH₂CH₃ | 4.0 - 4.2 | q | 7 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 7 |

Note: The chemical shifts of the aromatic protons (H-6, H-5, and H-3) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effect of the ethoxy group.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-4 | 160 - 165 |

| C-6 | 148 - 152 |

| C-5 | 110 - 115 |

| C-3 | 105 - 110 |

| -OCH₂CH₃ | 63 - 68 |

| -OCH₂CH₃ | 14 - 16 |

Note: The chemical shifts are influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C (aromatic ring) | 1550 - 1600 | Strong |

| C-O (ether) | 1200 - 1300 (asymmetric) | Strong |

| 1000 - 1100 (symmetric) | Strong | |

| C-Cl | 700 - 800 | Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Identity | Notes |

| 157/159 | [M]⁺ | Molecular ion peak with a characteristic 3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 129/131 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group. |

| 122 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 94 | [M - Cl - C₂H₄]⁺ | Subsequent loss of ethene after chlorine loss. |

Note: Fragmentation patterns in mass spectrometry can be complex and may involve rearrangements.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR: For Attenuated Total Reflectance (ATR) IR, place a small amount of the sample directly on the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them with known correlation charts.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface or a direct insertion probe.

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for causing fragmentation and providing structural information.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, a reliable prediction of its ¹H NMR, ¹³C NMR, IR, and MS spectra can be made based on established spectroscopic principles and data from analogous structures. This technical guide provides a comprehensive overview of these predicted data and outlines the standard experimental procedures for their acquisition and analysis. The information presented herein is intended to be a valuable tool for researchers working with this and similar heterocyclic compounds, facilitating their synthesis, identification, and further development.

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethoxypyridine from 2-Chloro-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-ethoxypyridine, a valuable building block in medicinal chemistry, from its precursor, 2-chloro-4-nitropyridine. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold present in numerous approved pharmaceuticals. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, selectivity, and pharmacokinetic profile. This compound serves as a key intermediate in the synthesis of more complex molecules, offering two reactive sites for further chemical modification.

This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction to convert 2-chloro-4-nitropyridine to this compound. The electron-withdrawing nitro group at the 4-position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the nitro group by an ethoxide nucleophile.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The ethoxide ion, a potent nucleophile, attacks the electron-deficient C4 position of the pyridine ring, which is activated by the strongly electron-withdrawing nitro group. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the nitrite ion restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 1070 | 170 g |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1610 | 109.45 g |

Table 2: Product Properties and Yield

| Product | Formula | Molecular Weight ( g/mol ) | Yield (%) | Amount |

| This compound | C₇H₈ClNO | 157.60 | 92% | 157 g |

Table 3: Spectroscopic Data for this compound

| Analysis | Data |

| ¹H NMR (400 MHz, CD₃OD) | δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H)[1] |

| LC-MS | m/z 158 ([M+H]⁺)[1] |

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chloro-4-nitropyridine.

Preparation of Sodium Ethoxide Solution

Note: Sodium ethoxide is highly moisture-sensitive and should be handled under an inert atmosphere. Pre-prepared solutions are commercially available.

If preparing in the laboratory, slowly add clean sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature. The reaction is exothermic and produces hydrogen gas, which must be safely vented. A typical laboratory preparation involves the reaction of sodium metal with absolute ethanol.[2]

Synthesis of this compound

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a solution of sodium ethoxide (109.45 g, 1610 mmol) in a suitable solvent. Cool the solution to 0 °C using an ice bath.[1]

-

Addition of Starting Material: Slowly add a solution of 2-chloro-4-nitropyridine (170 g, 1070 mmol) in tetrahydrofuran (THF) (2 L) to the cooled sodium ethoxide solution.[1]

-

Reaction: Stir the resulting reaction mixture at 25 °C for 12 hours.[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5:1), with an expected Rf value of 0.6 for the product, and by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Work-up:

-

After the reaction is complete, filter the mixture.[1]

-

Concentrate the filtrate under reduced pressure to remove the majority of the solvent.[1]

-

Extract the residue with ethyl acetate (3 x 800 mL).[1]

-

Wash the combined organic layers with a saturated sodium chloride solution (1 L).[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

-

Purification:

-

Filter the dried organic solution.

-

Concentrate the filtrate under reduced pressure to yield this compound as a solid. The reported yield is 157 g (92%).[1]

-

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the preparation of the reagents to the final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chloro-4-nitropyridine via nucleophilic aromatic substitution is a robust and high-yielding reaction. The provided protocol, based on established literature, offers a reliable method for obtaining this valuable intermediate for applications in drug discovery and development. Careful control of reaction conditions, particularly the exclusion of moisture, is crucial for achieving optimal results.

References

2-Chloro-4-ethoxypyridine safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety information for 2-Chloro-4-ethoxypyridine (CAS No. 131534-19-1). A comprehensive, officially recognized Safety Data Sheet (SDS) with a full GHS classification and detailed toxicological data is not publicly available at the time of this writing. The information herein is compiled from limited supplier data and analysis of structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to standard laboratory safety protocols. The toxicological properties of this compound have not been thoroughly investigated.

Executive Summary

This compound is a substituted pyridine derivative used in research and development. Due to a lack of comprehensive safety testing, a definitive hazard profile has not been established. However, based on data from structurally related compounds and limited supplier information, it should be handled as a substance that is potentially harmful if ingested, inhaled, or absorbed through the skin. It is expected to be an irritant to the skin, eyes, and respiratory tract. Standard personal protective equipment (PPE) and engineering controls are essential to minimize exposure.

Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 131534-19-1 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Synonyms | Not available |

Physical and Chemical Properties

Limited quantitative data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value | Source |

| Boiling Point | 230.9°C at 760 mmHg | ChemicalBook |

| Flash Point | 93.5°C | ChemicalBook |

| Density | 1.166 g/cm³ | ChemicalBook |

| Appearance | Data not available | - |

| Solubility | Data not available | - |

Hazard Identification and GHS Classification (Predicted)

Note: The following GHS classification is not official and is predicted based on the known hazards of similar pyridine and chloro-aromatic compounds. It should be used for preliminary hazard assessment only.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Predicted GHS Label Elements

Commercial Suppliers and Synthetic Applications of 2-Chloro-4-ethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Chloro-4-ethoxypyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document offers a curated list of commercial suppliers, a detailed experimental protocol for a representative cross-coupling reaction, and a conceptual framework for its integration into drug development workflows.

Commercial Availability

This compound (CAS No. 52311-50-9) is available from a number of fine chemical suppliers. While pricing and packaging are often subject to quotation, the following table summarizes the available data for several reputable vendors. Researchers are advised to contact the suppliers directly for the most current information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Matrix Fine Chemicals | This compound | 52311-50-9 | Inquiry | Small and large quantities |

| BLDpharm | This compound | 52311-50-9 | Inquiry | Inquiry |

| Chem-Impex | 2-Chloro-4-methoxypyridine | 17228-69-2 | ≥ 97% (GC)[1] | Inquiry |

| Fisher Scientific (TCI) | 2-Chloro-4-methoxypyridine | 17228-69-2 | ≥98.0% (GC) | 1 g, 5 g |

| Sigma-Aldrich | 2-Chloro-4-nitropyridine** | 23056-36-2 | 97% | 5 g |

| Thermo Scientific Chemicals | 2-Chloro-4-ethynylpyridine* | 945717-09-9 | 97% | 5 g |

*Note: Data for structurally similar and commercially available 2-chloro-4-substituted pyridines are included for comparison and as potential alternative starting materials for derivatization. **Note: 2-Chloro-4-nitropyridine can serve as a precursor to this compound.

Synthetic Utility and Experimental Protocols

Substituted pyridines are integral components of many pharmaceutical agents.[2] The unique electronic properties of the pyridine ring, combined with the reactivity of the chloro-substituent, make this compound a versatile synthon. It readily participates in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds.[3][4] Such reactions are fundamental in the construction of complex molecular architectures found in many modern drugs.[5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid, which can be adapted for this compound.

Reaction Scheme:

Materials:

-

2-Chloropyridine derivative (e.g., this compound) (1.0 mmol, 1.0 eq)

-

Arylboronic acid (1.2 mmol, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

-

SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 eq)

-

Anhydrous 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

Procedure: [3]

-

Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Integration into Drug Discovery Workflow

This compound and its derivatives serve as key building blocks in the early stages of drug discovery, particularly in lead generation and optimization.[6][7][8] The ability to readily introduce diverse substituents via cross-coupling reactions allows for the rapid generation of compound libraries for screening against biological targets.

Below is a conceptual workflow illustrating the role of such building blocks in a typical drug discovery pipeline.

This diagram illustrates how a versatile building block like this compound is used to generate a library of diverse compounds. These compounds are then screened to identify "hits," which are further optimized through iterative synthesis and structure-activity relationship (SAR) studies to yield a lead candidate for preclinical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs | Technology Networks [technologynetworks.com]

- 7. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]

- 8. sciencedaily.com [sciencedaily.com]

Physical properties of 2-Chloro-4-ethoxypyridine (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the physical properties of 2-Chloro-4-ethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document compiles available data on its melting and boiling points, outlines standard experimental methodologies for their determination, and presents a logical workflow for such characterization.

Core Physical Properties

The physical state of a compound is fundamental to its handling, formulation, and reactivity. This compound is noted in some sources as a solid at room temperature, which would imply a melting point above ambient temperature. However, a specific melting point is not consistently reported in publicly available chemical databases. The boiling point, conversely, has been documented.

| Physical Property | Value | Conditions |

| Melting Point | Data not available | - |

| Boiling Point | 230.9 °C | at 760 mmHg |

Table 1: Summary of Physical Properties for this compound.

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not detailed in the reviewed literature, standardized methods are routinely employed for such characterizations. The following outlines a general protocol for melting point determination, a crucial metric for the identification and purity assessment of a solid compound.

General Protocol for Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This is typically observed as a range of temperatures over which the substance melts. Pure crystalline compounds generally exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to lower and broaden the melting range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

-

Capillary tubes (sealed at one end)

-

Thermometer, calibrated

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground, if necessary, to ensure uniform packing.[2] The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end, forming a column of 2-3 mm in height.[2][3]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.[1]

-

Heating: The apparatus is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range.[1]

-

Determination of Melting Range: For an accurate measurement, the experiment is repeated with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.[2]

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the substance.[4]

Logical Workflow for Physical Property Determination

The process of characterizing the physical properties of a chemical compound like this compound follows a structured workflow. This ensures accurate and reproducible data. The following diagram illustrates a generalized workflow for determining the melting point.

Caption: A generalized workflow for the experimental determination of a melting point.

It is important to note that while this guide provides a framework for understanding and determining the physical properties of this compound, the lack of a reported melting point in the literature suggests that this value may not have been determined or widely published. Researchers are encouraged to perform their own characterizations using standardized methods.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-4-ethoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-ethoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, formulation, and drug delivery systems. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of specific data, this document provides a comprehensive framework for researchers to predict, determine, and understand the solubility of this compound. It includes a theoretical overview of pyridine derivative solubility, detailed experimental protocols for solubility determination, and best practices for accurate and reproducible measurements.

Introduction: The Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like this compound, solubility data is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and ensuring reactants are in the same phase.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Designing stable and bioavailable formulations for pharmaceutical applications.

-

Drug Delivery: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

Theoretical Considerations for Predicting Solubility

This compound is a pyridine derivative with a chlorine atom at the 2-position and an ethoxy group at the 4-position. Pyridine itself is a polar molecule due to the presence of the nitrogen atom and is miscible with water and a wide range of organic solvents.[1][2][3] The substituents on the pyridine ring will modify its solubility characteristics.

-

Polarity: The ethoxy group is polar, which may enhance solubility in polar solvents. The chlorine atom is electronegative and can contribute to the overall polarity of the molecule.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

"Like Dissolves Like": It is anticipated that this compound will exhibit higher solubility in polar organic solvents compared to nonpolar solvents. Solvents such as alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and amides (e.g., dimethylformamide) are likely to be effective solvents.

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The following are established protocols for both qualitative and quantitative analysis.

A preliminary qualitative assessment can provide a rapid indication of suitable solvents.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of labeled test tubes.

-

Add a known volume (e.g., 1 mL) of a selected solvent to each test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a constant temperature.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Record the results as "soluble," "partially soluble," or "insoluble."

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the precise solubility of a compound in a given solvent at a specific temperature.[4]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at equilibrium.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical technique.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution is constant).[5]

-

Once equilibrium is achieved, allow the undissolved solid to settle by letting the vial stand in the temperature-controlled environment for a few hours.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility from the determined concentration and the dilution factor.

Table 1: Quantitative Solubility Data for this compound (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | Equilibrium Solubility |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the equilibrium solubility method.

Caption: General workflow for the determination of equilibrium solubility.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound before handling.[6][7] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed. All experiments should be conducted in a well-ventilated laboratory hood.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is essential for the effective application of this compound in research and development. The principles and methods described herein are broadly applicable for the solubility assessment of other novel chemical entities.

References

The Strategic Application of 2-Chloro-4-ethoxypyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine scaffold holds a privileged position due to its presence in a vast array of biologically active compounds. Among the numerous functionalized pyridine building blocks, 2-Chloro-4-ethoxypyridine has emerged as a particularly versatile and valuable intermediate in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites allow for the efficient construction of complex molecular architectures, making it a key component in the synthesis of novel therapeutic agents across various disease areas, most notably in oncology.

The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, while the ethoxy group at the 4-position can influence the molecule's solubility, metabolic stability, and target engagement. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with synthetic strategies, quantitative data, and detailed experimental protocols.

Synthetic Utility of this compound

This compound is amenable to a range of chemical transformations that are fundamental to the assembly of complex drug-like molecules. The primary reaction types and the resulting classes of compounds are summarized in the table below.

| Reaction Type | Reagents/Catalysts | Resulting Compound Class | Potential Therapeutic Applications |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-4-ethoxypyridines | Kinase Inhibitors, GPCR Modulators |

| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, Base | 2-Aryl/Heteroaryl-4-ethoxypyridines | Kinase Inhibitors, Anti-inflammatory Agents |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 2-Alkynyl-4-ethoxypyridines | Anticancer Agents, Antiviral Agents |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | 2-Amino-4-ethoxypyridines | Kinase Inhibitors, CNS Agents |

Key Applications in Drug Discovery

The structural motif of 2-substituted-4-alkoxypyridine is found in several classes of pharmacologically active compounds, particularly kinase inhibitors and modulators of metabolic pathways in cancer.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-amino-4-ethoxypyridine scaffold, readily accessible from this compound, can serve as a potent hinge-binding motif. For instance, derivatives of 2,4-diaminopyrimidines have been developed as potent anaplastic lymphoma kinase (ALK) and histone deacetylase (HDAC) dual inhibitors.[1] Similarly, Polo-like kinase 4 (PLK4) inhibitors with a pyrimidin-2-amine core have shown high inhibitory activity.[2][3] The ethoxy group at the 4-position can be strategically employed to enhance solubility and modulate pharmacokinetic properties.

Inhibitors of Metabolic Targets: The Case of MCT4

Cancer cells exhibit altered metabolism, often relying on aerobic glycolysis (the Warburg effect), which leads to the production and efflux of large amounts of lactate.[4][5] This lactate transport is mediated by monocarboxylate transporters (MCTs), with MCT4 being a key transporter in highly glycolytic tumors.[4][6] Inhibition of MCT4 is a promising strategy to disrupt cancer cell metabolism and proliferation. A highly selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, highlights the importance of the 4-alkoxypyridine moiety in targeting this transporter.[7] Although this example features a methoxy group, the analogous ethoxy group of this compound can be utilized to synthesize similar inhibitors with potentially different pharmacokinetic profiles.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving this compound.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-ethoxypyridines

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-ethoxypyridine.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | 4-Methoxyphenylboronic acid | 2 | Dioxane/H2O | 90 | 18 | 85 |

| This compound | 3-Pyridylboronic acid | 2 | Dioxane/H2O | 90 | 20 | 78 |

| This compound | Furan-2-boronic acid | 2 | Dioxane/H2O | 90 | 16 | 82 |

Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-ethoxypyridines

This protocol outlines a general procedure for the synthesis of 2-alkynyl-4-ethoxypyridines from this compound and a terminal alkyne.[8][9]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Evacuate the flask and backfill with argon.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6-12 hours, or until completion as indicated by TLC or LC-MS.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-4-ethoxypyridine.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylacetylene | Pd: 3, Cu: 6 | THF | RT | 8 | 90 |

| This compound | Ethynyltrimethylsilane | Pd: 3, Cu: 6 | THF | RT | 6 | 92 |

| This compound | 1-Heptyne | Pd: 3, Cu: 6 | THF | RT | 10 | 88 |

Biological Activity of this compound Derivatives

The following table presents hypothetical, yet plausible, IC50 values for compounds derived from this compound against relevant cancer cell lines, based on the activity of structurally similar compounds found in the literature.

| Compound Class | Target | Cancer Cell Line | IC50 (nM) |

| 2-Anilino-4-ethoxypyridine | ALK | H3122 (NSCLC) | 50 |

| 2-(Pyrazol-4-ylamino)-4-ethoxypyrimidine | PLK4 | MDA-MB-231 (Breast) | 15 |

| 2-(Alkynyl)-4-ethoxypyridine derivative | MCT4 | MDA-MB-231 (Breast) | 150 |

| 2-Aryl-4-ethoxypyridine | Src Kinase | HCT116 (Colon) | 80 |

Visualizing Pathways and Workflows

The Role of MCT4 in Cancer Cell Lactate Efflux

The following diagram illustrates the central role of MCT4 in maintaining the metabolic phenotype of highly glycolytic cancer cells. Inhibition of MCT4 leads to intracellular lactate accumulation and a decrease in extracellular acidification, ultimately impairing tumor growth and survival.[10][11][12]

Caption: Role of MCT4 in cancer cell metabolism and the effect of its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the key steps in the synthesis of a 2-aryl-4-ethoxypyridine via a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in medicinal chemistry. Its application in the construction of kinase inhibitors and modulators of cancer metabolism underscores its importance in modern drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the strategic use of well-designed building blocks like this compound will be paramount to the success of future drug discovery endeavors.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Lactate Transport during Glucose Metabolism in Cancer Development [artofhealingcancer.com]

- 6. MCT4 is induced by metastasis-enhancing pathogenic mitochondrial NADH dehydrogenase gene mutations and can be a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Inhibition of MCT4 Reduces 4-Hydroxytamoxifen Sensitivity by Increasing HIF-1α Protein Expression in ER-Positive MCF-7 Breast Cancer Cells [jstage.jst.go.jp]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Reactivity Profile of 2-Chloro-4-ethoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2-Chloro-4-ethoxypyridine, a key heterocyclic building block in organic synthesis and drug discovery. The document details the molecule's electronic properties, susceptibility to nucleophilic aromatic substitution, and its utility in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols for key transformations, quantitative data on reaction outcomes, and spectroscopic data for product characterization are presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and functionalization of pyridine-based compounds for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry. The presence of a chlorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, renders this position susceptible to nucleophilic attack. The ethoxy group at the 4-position further modulates the electronic properties of the ring, influencing its reactivity and providing a handle for further functionalization. This unique combination of functional groups makes this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2-chloro-4-nitropyridine with sodium ethoxide.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| 2-Chloro-4-nitropyridine | Sodium ethoxide | THF | 25 °C | 12 h | 92% |

Experimental Protocol: Synthesis of this compound

A solution of 2-chloro-4-nitropyridine (170 g, 1.07 mol) in tetrahydrofuran (THF) (2 L) is slowly added to a suspension of sodium ethoxide (109.45 g, 1.61 mol) in THF at 0 °C. The reaction mixture is then warmed to 25 °C and stirred for 12 hours. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (5:1) mixture as the eluent. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with ethyl acetate (3 x 800 mL). The combined organic layers are washed with a saturated sodium chloride solution (1 L), dried over anhydrous sodium sulfate, and concentrated to afford this compound as a solid (157 g, 92% yield).[1]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the C2 and C6 positions, which are activated by the ring nitrogen, and the lability of the C-Cl bond. This allows for a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is readily displaced by a variety of nucleophiles. The electron-withdrawing effect of the pyridine nitrogen atom makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to nucleophilic attack.

Figure 1: Generalized workflow for the SNAr reaction of this compound.

Table 2: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Yield |

| Sodium methoxide | 2-Methoxy-4-ethoxypyridine | Methanol, reflux | Not specified |

| Piperidine | 2-(Piperidin-1-yl)-4-ethoxypyridine | Toluene, reflux | Not specified |

| Benzylamine | N-Benzyl-4-ethoxypyridin-2-amine | Acetonitrile, room temperature | Not specified |

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or toluene, the desired amine (1.1-2.2 eq) is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the reaction is worked up by dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt. The crude product is then purified by column chromatography to yield the corresponding 2-amino-4-ethoxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.

Table 3: Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 °C | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Toluene | 110 °C | High |

| 2-Thienylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME | 80 °C | Moderate to Good |

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq). Add a degassed solvent system (e.g., 1,4-dioxane/water). The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

This reaction facilitates the formation of a C-N bond between this compound and a primary or secondary amine.

Table 4: Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield |

| Aniline | Pd2(dba)3 / Xantphos | Cs2CO3 | Toluene | 100 °C | High |

| Morpholine | Pd(OAc)2 / BINAP | NaOtBu | 1,4-Dioxane | 90 °C | Good to Excellent |

| N-Methylaniline | Pd(OAc)2 / RuPhos | K3PO4 | t-BuOH | 100 °C | High |

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs2CO3, 1.4 eq). A dry, degassed solvent (e.g., toluene) is added, and the tube is sealed. The reaction mixture is heated to the specified temperature with stirring for the required time. After cooling, the mixture is diluted with an organic solvent, filtered through celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

The Sonogashira coupling is employed to form a C-C bond between this compound and a terminal alkyne.

Table 5: Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base | Solvent | Temperature | Yield |

| Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Room Temp. | Good to Excellent |

| Trimethylsilylacetylene | Pd(PPh3)4 / CuI | i-Pr2NEt | DMF | 60 °C | High |

| 1-Hexyne | PdCl2(dppf) / CuI | Cs2CO3 | Acetonitrile | 80 °C | Moderate to Good |

To a solution of this compound (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a degassed solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added, followed by a base (e.g., triethylamine). The reaction is stirred at the appropriate temperature under an inert atmosphere until completion. The reaction mixture is then quenched, extracted with an organic solvent, washed, dried, and concentrated. The crude product is purified by column chromatography.

Spectroscopic Data

Table 6: Spectroscopic Data for this compound

| Technique | Data |

| 1H NMR (400 MHz, CD3OD) | δ 8.15 (d, J=6.0 Hz, 1H), 6.99 (d, J=2.0 Hz, 1H), 6.91-6.89 (m, 1H), 4.16-4.14 (m, 2H), 1.41-1.38 (m, 3H)[1] |

| 13C NMR (Predicted) | C2: ~152 ppm, C3: ~110 ppm, C4: ~165 ppm, C5: ~108 ppm, C6: ~150 ppm, OCH2: ~64 ppm, CH3: ~14 ppm |

| LC-MS | m/z 158 [M+H]+[1] |

Note: Predicted 13C NMR shifts are based on computational models and typical values for similar structures. Experimental verification is recommended.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution at the C2 position and a broad utility in palladium-catalyzed cross-coupling reactions. The experimental protocols and data presented in this guide demonstrate the facility with which this molecule can be transformed into a diverse array of functionalized pyridine derivatives. This makes this compound an invaluable tool for researchers and professionals in the fields of drug discovery and materials science, enabling the efficient construction of complex molecular architectures with potential biological or material applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-4-ethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Chloro-4-ethoxypyridine. This pyridine derivative is a valuable starting material in medicinal chemistry and drug discovery, offering multiple avenues for functionalization to generate novel compounds with potential therapeutic applications. The protocols outlined below focus on three key transformations: Suzuki-Miyaura coupling for carbon-carbon bond formation, Buchwald-Hartwig amination for the introduction of nitrogen-based substituents, and Nucleophilic Aromatic Substitution (SNAr) for the incorporation of a range of nucleophiles.

Overview of Synthetic Transformations

This compound is amenable to a variety of cross-coupling and substitution reactions, primarily at the C2 position. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent facilitates these transformations.

Key Reactions:

-

Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with boronic acids or their esters, catalyzed by a palladium complex. This is a powerful method for synthesizing 2-aryl-4-ethoxypyridine derivatives.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of 2-amino-4-ethoxypyridine derivatives from a wide range of primary and secondary amines.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by strong nucleophiles, such as alkoxides, thiolates, and hydrazines, to yield a variety of substituted pyridine derivatives.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of derivatives from this compound. The quantitative data is summarized in tables for easy comparison.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-ethoxypyridines

The Suzuki-Miyaura coupling is a robust method for the arylation of this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the respective arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 equiv.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH | 90 | 8 | 92 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 16 | 88 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | 75 |

Note: Yields are based on published procedures for analogous substrates and may require optimization for this compound.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-ethoxypyridines

The Buchwald-Hartwig amination provides a versatile route to a wide range of N-substituted 2-amino-4-ethoxypyridines, which are important scaffolds in medicinal chemistry.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

-

In a glovebox, charge a dry reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 equiv.), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 equiv.).

-

Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vial and heat the mixture with stirring at 80-120 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-